molecular formula C26H22N2Na2O6S2 B8254637 disodium;4,7-diphenyl-1,10-phenanthroline;methanesulfonate

disodium;4,7-diphenyl-1,10-phenanthroline;methanesulfonate

Cat. No.: B8254637
M. Wt: 568.6 g/mol
InChI Key: MBZXAVMLVZKQQP-UHFFFAOYSA-L
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Description

The compound with the identifier “disodium;4,7-diphenyl-1,10-phenanthroline;methanesulfonate” is a chemical substance cataloged in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of disodium;4,7-diphenyl-1,10-phenanthroline;methanesulfonate involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of hazardous chemicals, and appropriate personal protective equipment is necessary. The process may involve steps such as hot plate digestion, microwave digestion, and the use of high-purity acids .

Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of the compound .

Chemical Reactions Analysis

Types of Reactions: disodium;4,7-diphenyl-1,10-phenanthroline;methanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosgene, imidazole, and other nucleophiles and bases. The reactions are typically carried out under anhydrous conditions to ensure high efficiency and yield .

Major Products Formed: The major products formed from the reactions of this compound include amides, carbamates, and ureas. These products are valuable intermediates in the synthesis of various pharmaceuticals and industrial chemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of disodium;4,7-diphenyl-1,10-phenanthroline;methanesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological outcomes, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to disodium;4,7-diphenyl-1,10-phenanthroline;methanesulfonate include other carbonyldiimidazole derivatives and cyclic ureas. These compounds share structural similarities but may differ in their chemical reactivity and applications .

Uniqueness: this compound is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of stability, efficiency, and versatility, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

disodium;4,7-diphenyl-1,10-phenanthroline;methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2.2CH4O3S.2Na/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*1-5(2,3)4;;/h1-16H;2*1H3,(H,2,3,4);;/q;;;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZXAVMLVZKQQP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.